2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol
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Overview
Description
2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol is a complex organic compound with a unique structure that includes a furo[3,4-c]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions to form the furo[3,4-c]pyrrole ring system, followed by functionalization to introduce the ethan-1-ol group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the ethan-1-ol group to a carbonyl group.
Reduction: Reduction of any carbonyl groups present to alcohols.
Substitution: Nucleophilic substitution reactions at the ethan-1-ol group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides (Cl-, Br-) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group would yield a corresponding aldehyde or ketone, while reduction would yield a primary or secondary alcohol.
Scientific Research Applications
2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one: A structurally similar compound with a different functional group.
(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one: Another similar compound with a benzyl group.
Uniqueness
2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol is unique due to its specific functional groups and the resulting chemical and biological properties. Its ethan-1-ol group provides additional reactivity and potential for further functionalization compared to similar compounds.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-[(3aS,6aR)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]ethanol |
InChI |
InChI=1S/C8H15NO2/c10-2-1-9-3-7-5-11-6-8(7)4-9/h7-8,10H,1-6H2/t7-,8+ |
InChI Key |
UFTKCJZBYVOJKT-OCAPTIKFSA-N |
Isomeric SMILES |
C1[C@@H]2COC[C@@H]2CN1CCO |
Canonical SMILES |
C1C2COCC2CN1CCO |
Origin of Product |
United States |
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